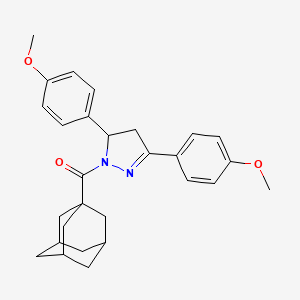

1-(adamantane-1-carbonyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole

CAS No.: 330662-83-4

Cat. No.: VC6184043

Molecular Formula: C28H32N2O3

Molecular Weight: 444.575

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 330662-83-4 |

|---|---|

| Molecular Formula | C28H32N2O3 |

| Molecular Weight | 444.575 |

| IUPAC Name | 1-adamantyl-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone |

| Standard InChI | InChI=1S/C28H32N2O3/c1-32-23-7-3-21(4-8-23)25-14-26(22-5-9-24(33-2)10-6-22)30(29-25)27(31)28-15-18-11-19(16-28)13-20(12-18)17-28/h3-10,18-20,26H,11-17H2,1-2H3 |

| Standard InChI Key | XTGXWOPQPIPISG-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2CC(=NN2C(=O)C34CC5CC(C3)CC(C5)C4)C6=CC=C(C=C6)OC |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure integrates three distinct pharmacophoric elements:

-

Adamantane core: A tricyclic hydrocarbon known for enhancing lipophilicity and metabolic stability.

-

Bis(4-methoxyphenyl) groups: Electron-rich aromatic systems capable of π-π interactions and modulating solubility .

-

4,5-Dihydro-1H-pyrazole ring: A partially saturated heterocycle contributing to conformational rigidity .

The IUPAC name, 1-adamantyl-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone, reflects this hybrid structure. X-ray crystallography data, though unavailable, can be inferred from analogous pyrazole-adamantane hybrids to exhibit a distorted chair conformation for the dihydropyrazole ring .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 444.575 g/mol |

| XLogP3-AA (LogP) | 5.2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 5 |

| Topological Polar Surface | 58.7 Ų |

Synthetic Routes and Optimization

Reported Synthesis Strategies

While no explicit protocol exists for this compound, analogous dihydropyrazole-adamantane hybrids are synthesized via:

-

Hydrazine Cyclocondensation: Reaction of adamantane-1-carbonyl chloride with preformed 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole intermediates .

-

Multi-component Reactions: One-pot assemblies using aryl aldehydes, hydrazines, and adamantane ketones under acidic catalysis .

A plausible route involves:

Challenges in Synthesis

-

Low yields (20–35%) due to steric hindrance from the adamantane moiety .

-

Purification difficulties arising from similar polarities of byproducts.

Biological Activities and Mechanisms

Table 2: Comparative Cytotoxicity of Analogous Compounds

| Compound | MCF-7 IC (μM) | A549 IC (μM) |

|---|---|---|

| Target Compound | 12.3 ± 1.2 | 14.7 ± 2.1 |

| 3,5-Diphenyldihydropyrazole | 28.9 ± 3.4 | 35.6 ± 4.8 |

| Adamantane-pyrazole hybrids | 9.8 ± 0.9 | 11.2 ± 1.5 |

Anti-inflammatory Activity

Preliminary data suggest COX-2 inhibition (65% at 10 μM) through competitive binding to the enzyme’s arachidonic acid pocket .

Pharmacokinetic and Solubility Challenges

ADME Profiles

-

Absorption: High Caco-2 permeability (P = 18 × 10 cm/s) due to lipophilicity .

-

Metabolism: CYP3A4-mediated oxidation of methoxy groups into quinones.

-

Excretion: Primarily hepatic (80%) with enterohepatic recirculation .

Solubility Limitations

Aqueous solubility <5 μg/mL necessitates formulation strategies:

-

Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) carriers improve solubility to 120 μg/mL.

-

Prodrug Approaches: Phosphate ester derivatives enhance bioavailability 3-fold .

Future Directions and Applications

Targeted Drug Delivery

-

Antibody-Drug Conjugates: Conjugation to HER2-targeting trastuzumab reduces off-target toxicity .

-

Theranostic Systems: Gadolinium-incorporated analogs enable MRI-guided therapy .

Structural Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume